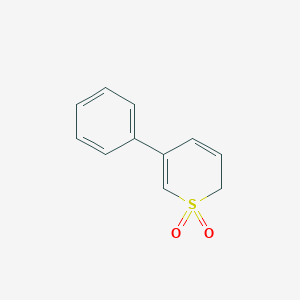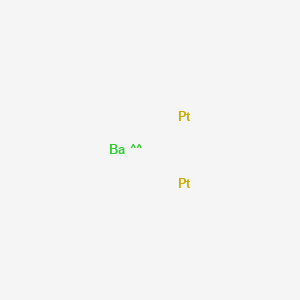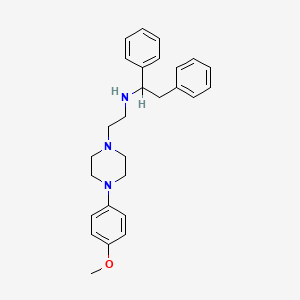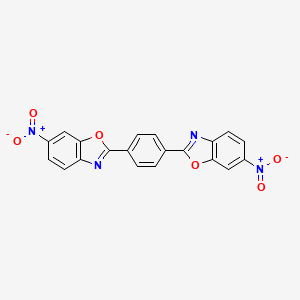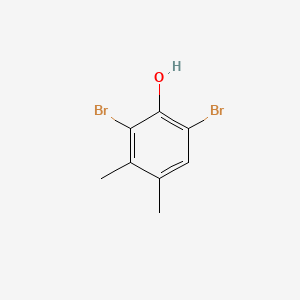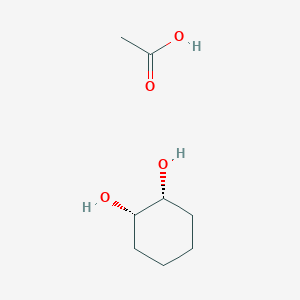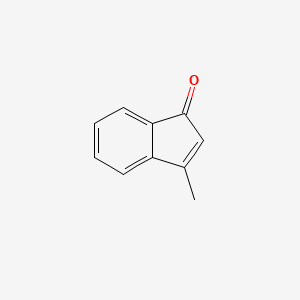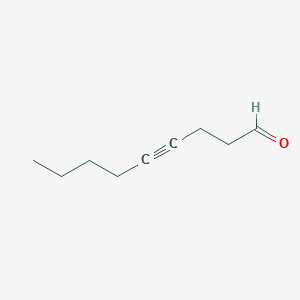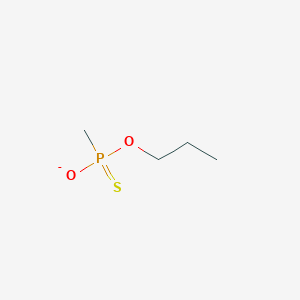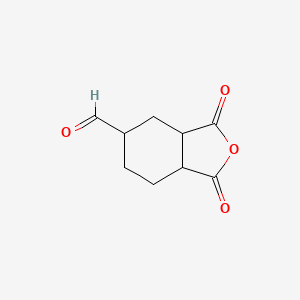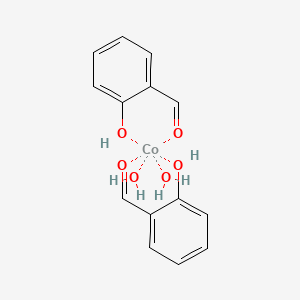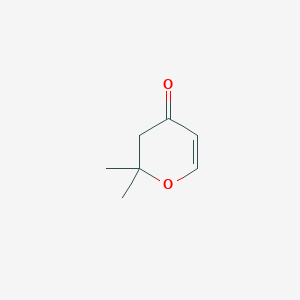
2,2-Dimethyl-2,3-dihydropyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2,3-dihydropyran-4-one is a heterocyclic organic compound with a six-membered ring structure containing both oxygen and carbon atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-2,3-dihydropyran-4-one can be synthesized through several methods. One common approach involves the cycloaddition reaction of epoxides with 3-alkoxycyclobutanones, mediated by boron trifluoride etherate . This reaction is diastereoselective and typically yields trans diastereomers in excess .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300–400 °C) . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2,3-dihydropyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various lactones, tetrahydropyran derivatives, and substituted pyran compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2,3-dihydropyran-4-one has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flavors and fragrances due to its unique aroma.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-2,3-dihydropyran-4-one exerts its effects involves its ability to participate in various chemical reactions due to its reactive oxygen-containing ring structure. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in antioxidant applications, the compound’s enol structure plays a key role in scavenging free radicals .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-4-pyranone: Similar in structure but lacks the dimethyl groups.
3,4-Dihydro-2H-pyran: Another related compound with a similar ring structure but different substituents.
Uniqueness
2,2-Dimethyl-2,3-dihydropyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
18927-48-5 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2,2-dimethyl-3H-pyran-4-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)5-6(8)3-4-9-7/h3-4H,5H2,1-2H3 |
Clave InChI |
RNRSQPBLXUJIAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C=CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


